1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPGGNPURXGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376276 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-69-7 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-dihydro-2-oxo-4-pyridinecarboxamide CAS 175277-69-7 properties
CAS: 175277-69-7 Synonyms: 2-Hydroxyisonicotinamide; 2-Oxo-1,2-dihydropyridine-4-carboxamide; 2-Hydroxy-4-pyridinecarboxamide.
Executive Summary
1,2-dihydro-2-oxo-4-pyridinecarboxamide (CAS 175277-69-7) is a heterocyclic building block critical to the synthesis of bioactive pharmacophores, particularly in the development of PARP inhibitors , kinase inhibitors , and antiviral agents . As a tautomeric isomer of 2-hydroxyisonicotinamide, its chemical behavior is governed by the lactam-lactim equilibrium, which heavily favors the 2-pyridone (lactam) form in the solid state and polar solvents. This monograph provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in high-value drug discovery workflows.
Chemical Identity & Physicochemical Profiling
The compound exists primarily as a 2-pyridone derivative. Researchers must account for its poor aqueous solubility and high melting point, driven by extensive intermolecular hydrogen bonding characteristic of the pyridone dimer motif.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >250 °C (dec.)[1] | High lattice energy due to H-bonding. |
| Solubility | DMSO, DMF, hot Methanol | Sparingly soluble in water/ethanol. |
| pKa | ~8.5 (amide), ~11 (pyridone NH) | Weakly acidic NH; amphoteric nature. |
| SMILES | NC(=O)C1=CC(=O)NC=C1 | 2-pyridone tautomer (dominant). |
| InChI Key | FHYPGGNPURXGRL-UHFFFAOYSA-N |
Structural Tautomerism
The reactivity of CAS 175277-69-7 is defined by the equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms. In drug design, the pyridone form is often the relevant pharmacophore for hydrogen bond donor/acceptor interactions in enzyme active sites.
Caption: The lactam-lactim tautomeric equilibrium. The 2-pyridone form (left) is thermodynamically favored in the solid state and polar solvents like DMSO.
Synthetic Routes & Process Chemistry
The synthesis of CAS 175277-69-7 typically involves the functionalization of the pyridine ring followed by hydrolysis.[2] The most robust route for laboratory and pilot-scale production utilizes 2-chloroisonicotinamide as the starting material.
Protocol: Hydrolysis of 2-Chloroisonicotinamide
This protocol relies on nucleophilic aromatic substitution followed by tautomeric rearrangement.
Reagents:
-
2-Chloroisonicotinamide (CAS 100859-84-5)[3]
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 1M (for neutralization)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 2-chloroisonicotinamide (1.0 eq). Add 2M NaOH (3.0 eq).
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (higher Rf) should disappear.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization: Slowly acidify the solution with 1M HCl to pH ~5–6. The product, being less soluble in the neutral/acidic form, will precipitate as a white solid.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2x) to remove inorganic salts (NaCl).
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 75–85%.
Synthetic Workflow Diagram
Caption: Synthetic pathway converting 2-chloroisonicotinamide to the target 2-pyridone derivative via base-mediated hydrolysis.
Analytical Characterization
Validation of CAS 175277-69-7 requires distinguishing it from its isomers (e.g., 2-hydroxynicotinamide) and confirming the oxidation state.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
δ 11.5–12.0 ppm (br s, 1H): NH of the pyridone ring (exchangeable with D₂O).
-
δ 8.10 ppm (br s, 1H): Amide NH (trans to carbonyl).
-
δ 7.60 ppm (br s, 1H): Amide NH (cis to carbonyl).
-
δ 7.45 ppm (d, J=6.8 Hz, 1H): H-6 proton (adjacent to ring nitrogen).
-
δ 6.85 ppm (s, 1H): H-3 proton (singlet-like due to weak coupling).
-
δ 6.50 ppm (dd, J=6.8, 1.5 Hz, 1H): H-5 proton.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion
-
m/z: 139.1 [M+H]⁺
-
Fragmentation: Loss of -NH₂ (m/z ~122) and -CO (m/z ~94) is characteristic of primary amides and pyridones.
Biological Context & Pharmacophore Utility
As a Senior Application Scientist, it is crucial to understand why this molecule is synthesized.
PARP Inhibition Scaffolds
The 2-oxo-1,2-dihydropyridine moiety mimics the nicotinamide pharmacophore required for binding to the NAD+ pocket of Poly (ADP-ribose) polymerase (PARP) enzymes.
-
Mechanism: The amide group forms hydrogen bonds with Gly863 and Ser904 (in PARP1), while the pyridone ring creates pi-stacking interactions with Tyr907.
-
Application: Used as a fragment starting point for "linker-less" PARP inhibitors or as a core for tricyclic fused systems (e.g., phthalazinones).
Kinase Inhibitor Development
The compound serves as a hydrogen-bonding template (donor-acceptor-donor motif) in the ATP-binding pocket of various kinases.
-
Target: PIM kinases and VEGFR.
-
Utility: The 4-carboxamide group provides a vector for extending into the solvent-exposed region of the kinase, allowing for solubility-enhancing modifications.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; protect from moisture to prevent amide hydrolysis over long-term storage.
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) during solid handling.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50955298 (Related Derivative). Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: 2-Hydroxypyridine-4-carboxamide. Retrieved from [Link]
-
NIST Chemistry WebBook. 3-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo- (Isomer Comparison). Retrieved from [Link]
Sources
Biological Activity and Therapeutic Potential of the 2-Hydroxypyridine-4-Carboxamide Scaffold
[1]
Executive Summary
The 2-hydroxypyridine-4-carboxamide scaffold (tautomerically 2-oxo-1,2-dihydropyridine-4-carboxamide ) represents a privileged pharmacophore in medicinal chemistry.[1] Unlike its 3-carboxamide isomer (nicotinamide mimics) or pyrazine analogs (Favipiravir/T-705), this specific arrangement offers a unique hydrogen-bonding profile and electronic distribution that has been successfully exploited in antiviral therapeutics and emerging treatments for metabolic disorders.
This guide analyzes the scaffold’s core properties, its validation as the bioactive metabolite of the antiviral drug Enisamium , its role in inhibiting viral RNA polymerases, and its emerging utility in treating Glycogen Storage Disease Type IV (GSD IV).
Chemical Basis: Tautomerism and Pharmacophore Properties
The Tautomeric Equilibrium
The biological activity of this scaffold is governed by the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In physiological conditions and solid-state structures, the 2-pyridone form predominates.
-
Lactam Form (Bioactive): The N-H acts as a hydrogen bond donor, while the C=O at position 2 acts as an acceptor. This creates a specific donor-acceptor motif essential for binding in enzyme active sites (e.g., viral polymerases).
-
4-Carboxamide: This moiety provides a secondary anchor point, often mimicking the amide group of nucleobases (like Cytosine or Uracil) or interacting with backbone amides in protein targets.
Structural Visualization
The following diagram illustrates the tautomeric shift and the binding vectors of the stable 2-pyridone form.
Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, highlighting the H-bond donor/acceptor sites critical for biological recognition.
Primary Therapeutic Application: Antiviral Activity
The most authoritative validation of this scaffold lies in the antiviral drug Enisamium iodide (FAV00A). Research indicates that the core 2-oxo-1,2-dihydropyridine-4-carboxamide moiety (specifically the metabolite VR17-04 ) is responsible for inhibiting viral RNA synthesis.
Mechanism of Action: RNA Polymerase Inhibition
Enisamium acts as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of Influenza A and SARS-CoV-2.
-
Metabolic Activation: Enisamium is hydroxylated to form the active metabolite VR17-04 (which contains the 2-hydroxypyridine-4-carboxamide core).
-
Target Interaction: The metabolite binds to the viral polymerase complex (e.g., nsp7/8/12 in SARS-CoV-2), inhibiting the elongation of viral RNA chains.
-
Selectivity: It shows selectivity for viral polymerases over human DNA/RNA polymerases, reducing host toxicity.
Quantitative Activity Data
| Compound | Target Virus | Assay Type | IC50 / EC50 | Reference |
| Enisamium (Parent) | Influenza A (H1N1) | Plaque Reduction (MDCK) | ~130 µM | [1] |
| VR17-04 (Metabolite) | SARS-CoV-2 RdRp | In vitro RNA Synthesis | 2 - 3 mM | [1] |
| VR17-04 (Metabolite) | Influenza A Pol | In vitro RNA Synthesis | 0.84 mM | [1] |
Note: The high micromolar/millimolar IC50 values in cell-free assays suggest that intracellular accumulation or further metabolization (e.g., ribosylation) may play a role in its in vivo efficacy.
Pathway Visualization: Viral Inhibition
Figure 2: Mechanism of Action for Enisamium, showing the conversion to the active 2-hydroxypyridine-4-carboxamide metabolite and subsequent polymerase inhibition.
Emerging Applications: Metabolic & Genetic Disorders
Beyond antivirals, the scaffold is gaining traction in treating rare metabolic diseases.
Glycogen Storage Disease Type IV (GSD IV)
A specific derivative, N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide , has received orphan drug designation.[2]
-
Target: Likely involves modulation of glycogen branching enzyme or related metabolic pathways to prevent the accumulation of polyglucosan bodies.
-
Significance: This demonstrates the scaffold's ability to serve as a template for highly specific ligands beyond simple enzyme inhibition.
Endothelial Lipase (EL) Inhibition
Substituted 2-pyridone-4-carboxamides have been identified as potent inhibitors of Endothelial Lipase (IC50 = 61 nM).[3]
-
Therapeutic Goal: Increasing HDL-Cholesterol levels to treat coronary artery disease.
-
SAR Insight: N1-methylation and lipophilic substitutions on the carboxamide nitrogen are critical for potency in this context [2].
Experimental Protocols
Synthesis of 2-Hydroxypyridine-4-Carboxamide Core
This protocol describes the synthesis starting from Isonicotinic Acid N-Oxide, utilizing the Boekelheide rearrangement principle to introduce the oxygen at the 2-position.
Reagents:
-
Isonicotinic acid N-oxide (1.0 eq)
-
Acetic Anhydride (excess)
-
Methanol / Ammonia (for hydrolysis/amidation)
Step-by-Step Methodology:
-
Rearrangement: Dissolve Isonicotinic acid N-oxide in acetic anhydride. Heat to reflux (approx. 140°C) for 4–6 hours. This converts the N-oxide to the 2-acetoxy-isonicotinic acid intermediate.
-
Hydrolysis: Evaporate excess acetic anhydride under reduced pressure. Redissolve the residue in Methanol/Water (1:1) and treat with NaOH (2M) at 60°C for 1 hour to cleave the acetyl group, yielding 2-hydroxyisonicotinic acid.
-
Amidation:
-
Convert the acid to the acid chloride using Thionyl Chloride (SOCl2) in dry DCM (reflux, 2h).
-
Evaporate solvent/excess SOCl2.
-
Redissolve in dry THF and add dropwise to a solution of Ammonia (gas or 0.5M in dioxane) at 0°C.
-
-
Purification: The product, 2-hydroxypyridine-4-carboxamide, precipitates. Filter and recrystallize from Ethanol/Water.
-
Validation: Check 1H NMR for the disappearance of the N-oxide signal and appearance of the amide protons.
-
In Vitro RdRp Inhibition Assay (Antiviral Screen)
Objective: Measure the inhibition of viral RNA synthesis by the scaffold.
Materials:
-
Recombinant SARS-CoV-2 nsp12/nsp7/nsp8 complex.[4]
-
RNA Template (40-mer) and Primer (20-mer, radiolabeled or fluorescent).[4]
-
NTP mix (ATP, UTP, GTP, CTP).
-
Test Compound: 2-hydroxypyridine-4-carboxamide (dissolved in DMSO).
Protocol:
-
Complex Assembly: Mix nsp12, nsp7, and nsp8 (ratio 1:2:2) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM MgCl2) and incubate at 4°C for 30 min.
-
Annealing: Anneal RNA template and primer by heating to 70°C and slow cooling.
-
Reaction:
-
Add enzyme complex (500 nM final) to the annealed RNA (500 nM).
-
Add Test Compound (serial dilutions: 0.1 µM to 1000 µM).
-
Initiate reaction by adding NTP mix (500 µM).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Quenching: Stop reaction with EDTA (50 mM) and Formamide loading dye.
-
Analysis: Resolve products on a 20% Urea-PAGE gel. Quantify the full-length RNA product vs. aborted transcripts using phosphorimaging.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Kroeker, A. et al. (2020). Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases. Antimicrobial Agents and Chemotherapy . Available at: [Link]
-
Chioda, M. et al. (2018). PK/PD Disconnect Observed with a Reversible Endothelial Lipase Inhibitor. ACS Medicinal Chemistry Letters . Available at: [Link]
-
PubChem Compound Summary . (2025). N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide.[2][5] National Library of Medicine . Available at: [Link]
-
Jin, X. et al. (2022).[6] One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry . Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide | C16H20N2O3S | CID 50955298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PK/PD Disconnect Observed with a Reversible Endothelial Lipase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Pyridine synthesis [organic-chemistry.org]
Methodological & Application
synthesis of N-substituted 2-oxo-1,2-dihydropyridine-4-carboxamide analogs
[2][3]
Part 2: Detailed Experimental Protocols
Protocol A: Scaffold Generation (Amide Coupling & Demethylation)
Objective: Synthesize the unsubstituted 2-oxo-1,2-dihydropyridine-4-carboxamide core.
Step 1: Amide Coupling We utilize 2-methoxyisonicotinic acid as the starting material. It behaves like a standard benzoic acid, avoiding the solubility issues of 2-pyridone-4-carboxylic acid.
-
Reagents: 2-Methoxyisonicotinic acid (1.0 equiv), Amine (
, 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous). -
Procedure:
-
Dissolve 2-methoxyisonicotinic acid in DMF (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes at RT to activate the carboxylate.
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes.
-
Add the amine (
). Stir at RT for 2–4 hours. -
Workup: Dilute with EtOAc, wash with sat.
(2x), water (1x), and brine (1x). Dry over and concentrate. -
QC: Verify by LCMS (M+1).
-
Step 2: Regioselective Demethylation Converting the 2-methoxy group to the 2-oxo group requires cleavage of the methyl ether. While HBr/AcOH is traditional, it is harsh. We recommend the TMSI (Trimethylsilyl iodide) method for milder, cleaner conversion.
-
Reagents: NaI (Sodium Iodide, 3.0 equiv), TMSCl (Trimethylsilyl chloride, 3.0 equiv), Acetonitrile (dry). Note: NaI + TMSCl generates TMSI in situ.
-
Procedure:
-
Dissolve the amide intermediate from Step 1 in dry Acetonitrile (0.1 M).
-
Add NaI followed by TMSCl. The mixture will become cloudy/yellow.
-
Heat to reflux (
) for 2–4 hours. Monitor by LCMS (mass shift of -14 Da). -
Quench: Cool to RT. Add aqueous sodium thiosulfate (
) to quench iodine byproducts (solution turns from dark red/brown to clear/yellow). -
Isolation: The product (2-pyridone) is often polar. Extract with 10% MeOH in DCM. If the product precipitates, filter and wash with water/ether.
-
Protocol B: -Functionalization (The Divergent Step)
Once the
Method 1:
-
Reagents: 2-Pyridone scaffold (1.0 equiv), Alkyl Halide (
, 1.2 equiv), (2.0 equiv), DMF. -
Procedure:
-
Suspend the 2-pyridone scaffold and
in DMF (0.1 M). -
Stir at RT for 15 minutes to deprotonate.
-
Add the alkyl halide dropwise.
-
Stir at RT (for reactive halides like benzyl bromide) or
(for unactivated alkyl iodides) for 4–12 hours. -
Purification: Flash chromatography.
-alkyl isomers are typically more polar than -alkyl isomers. -
Validation: In
NMR, -alkylation is confirmed by the coupling patterns of the pyridine ring protons (typically two doublets and a singlet for 4-substituted pyridones) and the absence of the downfield shift characteristic of -alkyl groups.
-
Method 2:
-
Reagents: 2-Pyridone scaffold (1.0 equiv), Aryl Boronic Acid (
, 2.0 equiv), (0.5–1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å), DCM or Dichloroethane. -
Procedure:
-
Combine pyridone, boronic acid,
, and molecular sieves in a reaction vial. -
Add solvent and Pyridine base.
-
Stir vigorously open to the air (balloon of
accelerates the reaction) at RT or for 16–24 hours. -
Workup: Filter through Celite to remove copper salts. Concentrate and purify via prep-HPLC.
-
Part 3: Critical Process Parameters & Troubleshooting
Regioselectivity Control Table
| Variable | Condition favoring N-Alkylation (Target) | Condition favoring O-Alkylation (Avoid) |
| Base | ||
| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, Benzene (Non-polar) |
| Electrophile | Alkyl Iodides, Tosylates | Alkyl Triflates (Hard electrophiles) |
| Temperature | Lower temps ( | High reflux temps |
Mechanistic Visualization (Graphviz)
Understanding the transition state is crucial for troubleshooting.
Part 4: References
-
Regioselective N-Alkylation of 2-Pyridones: Wang, N., et al.[2][3][4] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024.[1][2]
-
Chan-Lam Coupling for N-Arylation: Qiao, J., et al.[1] "Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts." Organic Letters, 2011.
-
Demethylation Strategies (TMSI Method): Lott, R. S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979.
-
Medicinal Chemistry Applications (PIM Kinase): Study on 2-oxo-1,2-dihydropyridine-3-carbonitriles as PIM-1 inhibitors.
-
General Pyridone Synthesis Reviews: Comparison of N- vs O-alkylation conditions and base effects.
Application Note: In Vitro Antiviral Profiling of Pyridinecarboxamide Scaffolds
Introduction & Chemical Context
Pyridinecarboxamide scaffolds (e.g., nicotinamide derivatives, picolinamides) represent a privileged class in antiviral drug discovery due to their ability to form diverse hydrogen bond networks within viral polymerase active sites (e.g., RdRp) or capsid proteins. However, this scaffold presents distinct physicochemical challenges—primarily aqueous solubility and potential for aggregate-based false positives.
This guide moves beyond generic virology textbooks. It provides a self-validating workflow specifically tuned for pyridinecarboxamides, ensuring that observed antiviral activity is pharmacological, not an artifact of precipitation or host-cell toxicity.
Phase 1: Compound Management & Solubility Optimization
The Challenge: Pyridinecarboxamides often exhibit high crystallinity and moderate lipophilicity (LogP 2.0–4.0). "Crashing out" in aqueous cell culture media is the #1 cause of erratic EC50 data for this class.
Protocol: Kinetic Solubility & Stock Preparation
Objective: Ensure the compound is truly soluble at the highest test concentration.
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
The "Step-Down" Dilution (Critical Step):
-
Do not dilute directly from 100% DMSO to the final assay well.
-
Create an Intermediate Plate : Dilute compound 1:20 in culture media (resulting in 5% DMSO).
-
Transfer from Intermediate Plate to Assay Plate to achieve final concentrations (e.g., 100 µM compound, 0.5% DMSO).
-
-
Nephelometry Check (Optional but Recommended): Before adding cells, measure light scattering (OD600) of the highest concentration in media. An OD > 0.05 above background indicates precipitation.
Phase 2: Host Cell Cytotoxicity (CC50)
Scientific Logic: You cannot measure viral inhibition if the host cell is dead. Pyridinecarboxamides can be metabolically liable; therefore, an ATP-based assay is superior to MTT/MTS, which can be reduced directly by some amide-containing pharmacophores, yielding false viability signals.
Protocol: ATP-Based Viability Assay
Reagents: CellTiter-Glo® (Promega) or equivalent luminescent ATP assay.
-
Seeding: Seed host cells (e.g., MDCK, VeroE6, A549) in 96-well opaque white plates. Incubate 24h to reach 90% confluency.
-
Treatment: Add compound serial dilutions (3-fold, 8 points) starting at 200 µM.
-
Control A: DMSO vehicle control (0.5%).
-
Control B: Positive cytotoxic control (e.g., Puromycin 10 µg/mL).
-
-
Incubation: Incubate for the duration of the intended antiviral assay (typically 48–72h).
-
Readout: Equilibrate plate to RT. Add ATP reagent (1:1 ratio). Shake 2 mins. Read Luminescence.
-
Calculation:
Determine the CC50 (Concentration Cytotoxic to 50% of cells).
Phase 3: Antiviral Efficacy Screening
A. High-Throughput Screen: CPE Reduction Assay
Application: Primary screening of library hits. Method: Neutral Red Uptake (quantifies lysosomal integrity of living cells protected from virus).
-
Infection: Remove media from confluent monolayers. Add virus inoculum at MOI 0.001 - 0.01 (low MOI ensures multiple replication cycles).
-
Adsorption: Incubate 1h at 37°C (or 33°C for Rhinoviruses).
-
Treatment: Remove inoculum.[1] Add compound dilutions in maintenance media (reduced serum, e.g., 2% FBS).
-
Endpoint: When Virus Control (VC) wells show >90% Cytopathic Effect (CPE) (typically 3–5 days).
-
Staining:
-
Data Output: Calculate EC50 (Effective Concentration 50%).
B. Gold Standard: Plaque Reduction Assay (PRA)
Application: Confirmation of hits. Measures infectious progeny, not just cell survival.
-
Seeding: 6-well or 12-well plates.
-
Infection: Inoculate with ~50–100 PFU (Plaque Forming Units) per well. Adsorb 1h.
-
Overlay (Critical for Pyridinecarboxamides):
-
Use Avicel (Microcrystalline cellulose) instead of Agarose.
-
Why? Pyridinecarboxamides diffuse better in semi-solid liquid overlays than rigid agar, and Avicel allows easier staining without heat.
-
-
Incubation: 48–72h undisturbed.
-
Fix/Stain: Remove overlay (no melting needed). Fix with 4% Formaldehyde. Stain with Crystal Violet.
-
Count: Manually count plaques.
Phase 4: Mechanistic Profiling (Time-of-Addition)
Scientific Logic: Does the pyridinecarboxamide inhibit entry (early), replication (middle), or release (late)? This assay answers that question by varying the timing of drug introduction.
Protocol: Time-of-Addition (ToA)
Design:
-
(-1h) Pre-treatment: Drug added 1h before virus.[1] (Tests: Host factor modulation/Entry).
-
(0h) Co-treatment: Drug added with virus.[4] (Tests: Entry/Attachment).
-
(+2h, +4h, +6h) Post-treatment: Drug added after viral entry. (Tests: Polymerase/Replication).
Steps:
-
Infect cells at high MOI (1.0) to synchronize infection.
-
Add compound (at 5x EC50 concentration) at specific time points.
-
Harvest supernatant at 12–24h (one single replication cycle).
-
Titrate progeny virus via Plaque Assay or qPCR.[5]
Visualizations[3][4][6][7]
Diagram 1: The Pyridinecarboxamide Validation Workflow
Caption: Step-wise validation pipeline ensuring solubility and safety precede efficacy claims.
Diagram 2: Time-of-Addition Logic[7]
Caption: Logic flow for distinguishing entry inhibitors from replication inhibitors (e.g., RdRp targets).
Data Analysis: The Selectivity Index (SI)
The most critical metric for drug development is the window between toxicity and efficacy.
| Metric | Formula | Acceptance Criteria (Hit) | Acceptance Criteria (Lead) |
| CC50 | 50% Cytotoxic Conc. | > 50 µM | > 100 µM |
| EC50 | 50% Effective Conc. | < 10 µM | < 1 µM |
| SI | CC50 / EC50 | > 5 | > 10 (ideally >50) |
References
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[6] Nature Protocols.
-
Mendenhall, M., et al. (2023). In Vitro Antiviral Testing Protocols (CPE and Plaque Assays). Institute for Antiviral Research, USU.[7]
-
Naesens, L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. PubMed Central.
-
Shun-Shin, G., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds. Bio-protocol.
-
Medicines for Malaria Venture. (2024).[8][9] Identification and optimization of pyridine carboxamide-based scaffold. Antimicrobial Agents and Chemotherapy.[10]
Sources
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. ibtbioservices.com [ibtbioservices.com]
- 6. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1,2-dihydro-2-oxo-4-pyridinecarboxamide
Welcome to the technical support center for 1,2-dihydro-2-oxo-4-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming solubility challenges in cell culture media. We will explore the causative factors behind poor aqueous solubility and provide a logical, step-by-step framework for troubleshooting and resolution.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-dihydro-2-oxo-4-pyridinecarboxamide and why is its solubility in cell culture media often a challenge?
1,2-dihydro-2-oxo-4-pyridinecarboxamide (CAS No. 175277-69-7, Molecular Formula: C₆H₆N₂O₂) is a small organic molecule with a molecular weight of 138.12 g/mol [1]. Its structure, featuring a pyridine ring with both an oxo and a carboxamide group, suggests it has polar characteristics that should lend to some aqueous solubility. However, the crystalline nature and potential for strong intermolecular hydrogen bonding in its solid state can significantly limit the rate and extent of dissolution in the neutral pH environment of standard cell culture media (typically pH 7.2-7.4)[2][3]. This can lead to challenges in achieving the desired concentrations for in vitro experiments.
Q2: My compound, dissolved in 100% DMSO, precipitated immediately when I added it to my cell culture medium. What happened?
This is a very common phenomenon known as "crashing out" or precipitation due to "solvent shock"[2][4]. Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced to the aqueous environment of the cell culture medium, the DMSO rapidly disperses. The localized concentration of your compound far exceeds its aqueous solubility limit, causing it to rapidly precipitate out of the solution[2]. The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one more carefully.
Q3: What is the first and simplest strategy I should attempt to prevent precipitation?
Before exploring more complex solutions, optimize your stock concentration and dilution technique. Often, the issue can be resolved with simple procedural changes[2][4].
-
Lower Your Stock Concentration: Instead of a 100 mM stock in DMSO, try preparing a 10 mM stock. This requires adding a larger volume to the media, which can aid in faster dispersion and reduce localized concentration spikes[4].
-
Modify Your Dilution Technique:
-
Pre-warm your cell culture medium to 37°C.
-
While vortexing or swirling the medium, add the stock solution drop-by-drop. This rapid mixing is crucial to prevent localized over-saturation[5].
-
Consider a two-step dilution: first, dilute the DMSO stock into a small volume of serum-containing medium (if your experiment allows for serum), and then add this intermediate dilution to the final volume of medium[6][7]. Serum proteins can help stabilize the compound and prevent precipitation[6][8].
-
Q4: I've optimized my dilution technique, but still see precipitation. Should I consider a co-solvent? How do I choose one and what concentration is safe for my cells?
Yes, using a co-solvent in the final culture medium is a well-established technique[9][10]. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds[][12].
Choosing a Co-Solvent:
-
DMSO (Dimethyl sulfoxide): The most common choice. It is a powerful solvent but can be toxic to cells at higher concentrations.
-
Ethanol: A less potent solvent than DMSO but often better tolerated by cells.
-
PEG 400 (Polyethylene glycol 400): A water-miscible polymer that is effective at increasing solubility and is generally considered low-toxicity[10].
Safety and Concentration: Most cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol without significant toxicity, but the ideal final concentration should be kept below 0.1% if possible[7]. It is critical to run a vehicle control experiment, where you treat cells with the highest concentration of the co-solvent used in your experiment, to ensure it does not affect cell viability or the experimental endpoint.
| Co-Solvent | Typical Starting Concentration in Media | Maximum Recommended Concentration (Cell-line dependent) | Key Considerations |
| DMSO | ≤ 0.1% (v/v) | 0.5% (v/v) | Potent solvent; can induce cell differentiation or stress at higher concentrations. |
| Ethanol | ≤ 0.1% (v/v) | 0.5% (v/v) | Less toxic than DMSO but also a less powerful solvent. |
| PEG 400 | 0.1% - 0.5% (v/v) | 1.0% (v/v) | Good for compounds that are particularly difficult to dissolve; low toxicity. |
Q5: When is it appropriate to use cyclodextrins, and how do they work?
Cyclodextrins are an excellent choice when co-solvents are insufficient or when you need to avoid organic solvents entirely[13][14]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[15]. They act as "molecular buckets" to encapsulate the poorly soluble compound, forming an inclusion complex. This complex has a hydrophilic exterior, rendering the entire package water-soluble[16][17].
When to Use:
-
When the compound has very low aqueous solubility.
-
To reduce the concentration of organic co-solvents like DMSO.
-
To potentially improve compound stability in the medium.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in cell culture due to its high aqueous solubility and low toxicity[13].
Q6: Can I adjust the pH of my cell culture medium to improve solubility?
Yes, pH adjustment is a powerful technique for ionizable compounds[][18]. The solubility of weakly acidic or weakly basic compounds is highly dependent on their ionization state[19]. While 1,2-dihydro-2-oxo-4-pyridinecarboxamide has both potentially acidic (NH group on the ring) and basic (pyridine nitrogen) functionalities, its pKa would need to be determined to predict the effect of pH.
Causality and Caution: Cell culture media are buffered to maintain a stable physiological pH (typically 7.2-7.4), which is critical for cell health. Significantly altering the pH can induce stress and cell death. Therefore, this method is generally not recommended for live-cell experiments unless a specialized, more robustly buffered medium is used or the experiment is short-term[2]. For non-cell-based solubility assessments, however, it is a very useful tool[20].
Systematic Troubleshooting Guide
This guide provides a structured workflow for addressing solubility issues with 1,2-dihydro-2-oxo-4-pyridinecarboxamide. Follow these steps sequentially for a logical and efficient resolution.
Caption: A step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution and Dilution
Objective: To prepare a working solution of 1,2-dihydro-2-oxo-4-pyridinecarboxamide using a co-solvent and safely dilute it into cell culture media.
Materials:
-
1,2-dihydro-2-oxo-4-pyridinecarboxamide powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM), with or without serum as required
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh out 1.38 mg of 1,2-dihydro-2-oxo-4-pyridinecarboxamide (MW: 138.12 g/mol ).
-
Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Store this stock at -20°C, protected from light and moisture.
-
-
Dilution into Cell Culture Medium (to achieve 10 µM final concentration):
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile conical tube.
-
To make 10 mL of a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock.
-
Place the 10 mL of medium on a vortex mixer set to a medium speed (or swirl vigorously by hand).
-
While the medium is mixing, slowly add 10 µL of the 10 mM stock solution. Ensure the pipette tip is submerged in the medium to aid dispersion.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. For a more sensitive check, view a small aliquot under a microscope.
-
-
Vehicle Control Preparation:
-
Prepare a control medium by adding the same amount of co-solvent used for the highest compound concentration. In this example, add 10 µL of DMSO to 10 mL of medium for a 0.1% DMSO vehicle control.
-
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
Objective: To prepare a stock solution of 1,2-dihydro-2-oxo-4-pyridinecarboxamide complexed with HP-β-CD to enhance its aqueous solubility.
Mechanism of Action: The hydrophobic compound partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
solving tautomerization issues in 2-oxo-1,2-dihydropyridine-4-carboxamide NMR analysis
Welcome to the Analytical Chemistry Support Hub .
Ticket #: NMR-2PY-TAUT-001 Topic: Resolving Tautomerization & Dynamic Effects in 2-oxo-1,2-dihydropyridine-4-carboxamide Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1][2]
Executive Summary: The "Three-Body" Problem
Analyzing 2-oxo-1,2-dihydropyridine-4-carboxamide is notoriously difficult because you are not observing a single static molecule.[1][2] You are observing a dynamic system governed by three simultaneous equilibria:
-
Tautomerism: The rapid proton transfer between the ring nitrogen (lactam) and the oxygen (lactim).[2]
-
Dimerization: The self-association of the 2-pyridone ring via hydrogen bonding (concentration-dependent).[1][2][3]
-
Rotamerism: The restricted rotation of the C4-carboxamide group (temperature-dependent).[2]
If your spectrum shows broad "blobs," missing NH protons, or inexplicable peak doubling, you are likely trapping the molecule in an intermediate exchange regime. This guide provides the causal analysis and self-validating protocols to resolve these issues.
Module 1: The Diagnostic (Understanding the Equilibrium)
Before applying a fix, you must diagnose which dynamic process is degrading your spectrum.[1][2]
The Mechanism of Failure
In non-polar solvents (like CDCl₃), 2-pyridones exist as hydrogen-bonded dimers .[1][2] This dimerization stabilizes the lactam form but creates concentration-dependent chemical shifts.[1] Furthermore, the 4-carboxamide group creates rotamers (syn/anti conformers) that often exchange slowly on the NMR time scale, leading to split peaks.[2]
Figure 1: The three dynamic equilibria affecting your NMR spectrum. Tautomerism and Dimerization (left) are solvent-driven; Rotamerism (right) is temperature-driven.[1][2]
Module 2: Solvent Selection Strategy
The choice of solvent is the single most critical variable. Standard CDCl₃ is often the worst choice for this scaffold because it promotes dimerization and slow exchange.
The Protocol: Stabilizing the Monomer
To resolve the tautomerism and break the dimers, you must use a solvent that acts as a strong Hydrogen Bond Acceptor (HBA).
| Solvent | Suitability | Mechanistic Effect | Recommendation |
| DMSO-d₆ | Excellent | Strong HBA.[1][2] Breaks dimers by H-bonding to the NH.[1] Stabilizes the Lactam form. Slows proton exchange, often making the NH visible as a sharp doublet/triplet. | Primary Choice |
| Methanol-d₄ | Good | Polar/Protic.[1][2] Stabilizes Lactam.[1][2] However, the labile NH/OH protons will exchange with deuterium (D) from the solvent, causing them to disappear .[2] | Use only if NH detection is unnecessary.[1][2] |
| CDCl₃ | Poor | Non-polar.[1][2] Promotes strong dimerization and Lactam/Lactim mixtures.[1][2] Results in concentration-dependent shifts and broad peaks.[1] | Avoid unless studying aggregation. |
| Acetone-d₆ | Fair | Moderate HBA.[1][2] Can work at low temperatures but often fails to fully break dimers at high concentrations.[1][2] | Secondary backup. |
Actionable Step: Dissolve 5–10 mg of your sample in DMSO-d₆ . Ensure the solvent is "dry" (free of water).[2] Water catalyzes proton exchange, broadening the NH signal.
Module 3: Advanced Troubleshooting (VT-NMR)
If switching to DMSO-d₆ yields sharp peaks but you see "doubled" signals (e.g., two sets of aromatic peaks or two carboxamide NH signals), you are observing Amide Rotamers .[1][2]
The C(O)-NH bond has partial double-bond character, creating a high rotational energy barrier (15–20 kcal/mol).[1][2] At room temperature (298 K), the rotation is slow, and you see both the cis and trans isomers.
The Protocol: High-Temperature Coalescence
To prove these are rotamers and not impurities, you must perform Variable Temperature (VT) NMR.[1][2][4][5]
Step-by-Step Workflow:
-
Baseline: Acquire a standard ¹H spectrum at 25°C (298 K) in DMSO-d₆.
-
Heat: Increase the probe temperature to 80°C (353 K) in 10-degree increments.
-
Observe:
-
Rotamers: The distinct peaks will broaden, move toward each other, and eventually coalesce into a single sharp average peak (fast exchange limit).[2]
-
Impurities: Will remain distinct and sharp (though chemical shifts may drift slightly).[2]
-
Tautomers: Generally exchange fast enough at RT to be averaged, but heating further sharpens the average.
-
Figure 2: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.
Module 4: Frequently Asked Questions (FAQ)
Q1: My NH peak is completely missing in DMSO-d₆. Why? A: This is likely due to "Chemical Exchange Broadening."[1][2] Even in DMSO, trace water can catalyze the exchange of the amide/pyridone proton.
-
Fix: Run the spectrum at lower temperature (e.g., 10°C).[2] Cooling slows the exchange rate, often bringing the proton back into the "slow exchange" regime where it becomes visible. Alternatively, use a "water suppression" pulse sequence to minimize the saturation transfer from the water signal.
Q2: Why do my chemical shifts change when I dilute the sample?
A: You are seeing Dimerization . In the equation
-
Fix: Report the concentration at which the NMR was taken (e.g., "10 mM in DMSO-d₆"). For consistent characterization, use DMSO (which favors monomer) rather than CDCl₃.[2]
Q3: Can I see the "OH" form (Lactim)? A: Rarely in solution. The Lactam (2-pyridone) form is thermodynamically favored by ~3-4 kcal/mol in polar solvents due to solvation energy.[2] You will typically see the C=O carbon signal around 162–165 ppm in ¹³C NMR. If you see a signal >170 ppm or <155 ppm, check for deprotonation (anion formation) or O-alkylation impurities.[1][2]
Q4: How do I report the data if I have rotamers? A: If you cannot run HT-NMR (High Temp), report the major and minor rotamers.
-
Example format: "¹H NMR (400 MHz, DMSO-d₆): Mixture of rotamers (60:40).[1][2] Major: δ 8.12 (d, J=5.0 Hz, 1H)...[2] Minor: δ 7.95 (d, J=5.0 Hz, 1H)..."[2]
References
-
Beak, P. (1977).[1][2] "Equilibria and proton transfer rates of 2-pyridone and 2-hydroxypyridine." Accounts of Chemical Research. Link[2]
- Core Insight: Establishes the fundamental energetic preference for the lactam form in solution vs. the lactim form in the gas phase.
-
Limbach, H. H., et al. (2010).[1][2][6] "The Hydrogen-Bonded 2-Pyridone Dimer Model System." The Journal of Physical Chemistry A. Link[2]
- Core Insight: Detailed analysis of concentration-dependent dimeriz
-
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[1][2] Link[2]
-
Katritzky, A. R. (1976).[1][2] "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Link
- Core Insight: The definitive text on heterocyclic tautomerism rules and solvent effects.
Sources
Technical Support Center: Stabilizing 1,2-dihydro-2-oxo-4-pyridinecarboxamide in Aqueous Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2-dihydro-2-oxo-4-pyridinecarboxamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work in aqueous environments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 1,2-dihydro-2-oxo-4-pyridinecarboxamide.
Q1: What are the primary stability concerns for 1,2-dihydro-2-oxo-4-pyridinecarboxamide in aqueous solutions?
Based on its chemical structure, which features a 2-pyridone ring and a carboxamide group, the principal degradation pathway is hydrolysis of the amide bond. This is a common reaction for amides in aqueous environments and can be catalyzed by both acidic and basic conditions.[1][2] Other potential concerns, though generally of a lesser extent for this scaffold, include photodegradation and oxidation.[3]
Q2: What is the main degradation product I should be looking for?
The primary and most anticipated degradation product is 1,2-dihydro-2-oxo-4-pyridinecarboxylic acid, formed via the hydrolysis of the C-N bond in the carboxamide group. This reaction is depicted in the proposed degradation pathway below.
Q3: How should I prepare and store my aqueous stock solutions to maximize stability?
For optimal stability, it is highly recommended to prepare aqueous solutions fresh for each experiment.[4] If short-term storage is unavoidable, stock solutions should be prepared in a validated, stable buffer (ideally at a neutral or slightly acidic pH, pending your own stability studies), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[4]
Q4: Can the pH of my buffer significantly impact the stability of the compound?
Absolutely. The rate of amide hydrolysis is highly pH-dependent.[5] Both acidic and basic conditions can significantly accelerate the degradation of the carboxamide group.[2] It is crucial to determine the optimal pH range for your specific experimental conditions, which is typically near neutral pH for many amides.
Q5: Is 1,2-dihydro-2-oxo-4-pyridinecarboxamide sensitive to light?
While the 2-pyridone core is a chromophore that absorbs UV light, specific photostability data for this compound is not extensively available. However, as a general precaution for heterocyclic compounds, exposure to direct sunlight or strong artificial light should be minimized.[3] Photodegradation can lead to a variety of complex reactions, including oxidation and rearrangement.[6][7]
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent or Diminishing Compound Activity Over Time
Symptoms:
-
Loss of expected biological or chemical activity in your assay.
-
Decreasing assay signal with older solutions compared to freshly prepared ones.
-
High variability between experimental replicates performed at different times.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent compound activity.
Causality Explained: A decrease in the peak area of the parent compound, 1,2-dihydro-2-oxo-4-pyridinecarboxamide, with the concurrent appearance of a new, more polar peak in the HPLC chromatogram is strong evidence of degradation. Given the structure, hydrolysis to the more polar carboxylic acid is the most probable cause.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Your HPLC chromatogram shows a new peak that was not present in the initial analysis of the solid material.
-
The area of this new peak increases over time when the solution is stored under experimental conditions.
Root Cause Analysis and Characterization:
-
Hypothesize the Degradant: The most likely degradant is the hydrolysis product, 1,2-dihydro-2-oxo-4-pyridinecarboxylic acid. This compound will be more polar than the parent amide and thus will likely have a shorter retention time in a standard reversed-phase HPLC method.
-
Perform Forced Degradation Studies: To confirm the identity of the unknown peak, conduct a forced degradation study as outlined in Section III, Protocol 1 . This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, and light). The primary degradation product(s) generated will serve as a reference to identify the unknown peak in your experimental samples.
-
Analyze and Compare: Analyze the stressed samples using the stability-indicating HPLC method (Section III, Protocol 2 ). If the retention time of the unknown peak in your experimental sample matches the major peak formed under hydrolytic (acidic or basic) stress conditions, you have likely identified it as 1,2-dihydro-2-oxo-4-pyridinecarboxylic acid.
III. Experimental Protocols & Stabilization Strategies
This section provides detailed protocols for investigating degradation and practical strategies for improving the stability of your compound.
Proposed Degradation Pathway: Hydrolysis
The most probable degradation route in aqueous solution is the hydrolysis of the carboxamide functional group.
Caption: Proposed primary degradation pathway via hydrolysis.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5]
Objective: To intentionally degrade 1,2-dihydro-2-oxo-4-pyridinecarboxamide under various stress conditions to generate its likely degradation products.
Materials:
-
1,2-dihydro-2-oxo-4-pyridinecarboxamide
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter, calibrated
-
HPLC system with UV/PDA detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of purified water.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of stock solution to 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 1 mL of stock solution to 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Add 1 mL of stock solution to 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Add 1 mL of stock solution to 9 mL of purified water. Incubate at 60°C for 24 hours. |
| Photodegradation | Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6][8][9] |
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to approximately pH 7 with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Analysis: Analyze all samples (including the control) using the stability-indicating HPLC method described in Protocol 2.
Expected Outcome: You should observe significant degradation (ideally 5-20%) in the acid and base hydrolysis samples, with the formation of a major, more polar peak corresponding to the carboxylic acid.[5] The extent of degradation under oxidative, thermal, and photolytic conditions will reveal the compound's susceptibility to these stressors.
Protocol 2: Stability-Indicating HPLC Method (Method Development Starting Point)
Objective: To provide a robust starting point for an RP-HPLC method capable of separating the parent compound from its primary hydrolysis product and other potential degradants.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is recommended for initial method development to ensure elution of all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | 265 nm (or determine λmax by UV scan) | The 2-pyridone scaffold typically has strong UV absorbance in this region. A PDA detector is recommended to monitor peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation Notes: Once developed, this method should be validated according to ICH guidelines to ensure it is truly stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.[2][10] The peak for 1,2-dihydro-2-oxo-4-pyridinecarboxamide should be spectrally pure and well-resolved from all degradation peaks.
Strategies for Enhancing Stability
If your troubleshooting and forced degradation studies confirm that 1,2-dihydro-2-oxo-4-pyridinecarboxamide is unstable under your experimental conditions, consider the following strategies:
-
pH Control:
-
Action: Determine the pH of maximum stability by conducting a pH-rate profile study. This involves preparing solutions of the compound in a series of buffers across a wide pH range (e.g., pH 3 to 10) and monitoring the rate of degradation over time using your stability-indicating HPLC method.
-
Rationale: Most amides exhibit a U-shaped or V-shaped pH-rate profile, with maximum stability typically in the slightly acidic to neutral pH range.[5] Identifying this "sweet spot" is the most effective way to minimize hydrolysis. Common buffers to consider include citrate, acetate, and phosphate, but their potential to catalyze degradation should also be evaluated.[11]
-
-
Temperature Control:
-
Action: Perform your experiments at the lowest practical temperature. If possible, keep stock and working solutions on ice during use.
-
Rationale: Chemical degradation rates, including hydrolysis, are highly dependent on temperature. A general rule of thumb is that the rate approximately doubles for every 10°C increase in temperature.
-
-
Exclusion of Oxygen and Light:
-
Action: If oxidative or photodegradation is identified as an issue, protect solutions from light by using amber vials or covering them with aluminum foil. For oxygen-sensitive compounds, de-gassing buffers and purging vials with an inert gas like nitrogen or argon can be beneficial.
-
Rationale: These measures directly remove the environmental factors that drive these specific degradation pathways.[3][12]
-
-
Use of Antioxidants:
-
Action: If oxidative degradation is a concern, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation could be beneficial.
-
Rationale: Antioxidants act as sacrificial agents, reacting with oxidative species before they can damage the compound of interest.[9][13] The choice and concentration of the antioxidant must be carefully validated to ensure it does not interfere with the experiment.
-
By systematically applying these troubleshooting guides and protocols, you can better understand and control the stability of 1,2-dihydro-2-oxo-4-pyridinecarboxamide in your aqueous experiments, leading to more reliable and reproducible results.
IV. References
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Arai, T., Koike, H., Hirata, K., & Oizumi, H. (1988). Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography using copper(II)-L-amino acid as the eluent. Journal of Chromatography A, 448(3), 439-444.
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East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
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Bookser, B. C., & Simmons, E. M. (2006). Novel reaction pathways for 2-pyridone [4+4] photoadducts. Organic Letters, 8(15), 3367-3370.
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Molecules. (2010). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Molecules, 15(8), 5363-5383.
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Xue, J., & Zito, S. W. (1996). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Journal of Pharmaceutical Sciences, 85(9), 1003-1007.
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Marani, L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225225.
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Marani, L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225225.
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ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. Retrieved from [Link]
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Veeprho. (2020, August 6). Evaluation of Photodegradation Pathways. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
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Herald of Azerbaijan Engineering Academy. (2022). Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives. Retrieved from [Link]
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ResearchGate. (n.d.). pH rate profile for the hydrolysis of 1a-e and 2. Retrieved from [Link]
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Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp... | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Pathway of Photo Degradation Condition for Drug Substance and Drug Product (21). Retrieved from [Link]
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European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]
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Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
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Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. Retrieved from [Link]
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National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Retrieved from [Link]
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Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
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A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.). Retrieved from [Link]
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MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]
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ScienceDirect. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
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National Institutes of Health. (2021). An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite - PMC. Retrieved from [Link]
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National Institutes of Health. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... Retrieved from [Link]
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MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]
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Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
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Journal of Pharmaceutical Research and Innovation. (2025). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. Retrieved from [Link]
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National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC. Retrieved from [Link]
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Unich. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]
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Google Patents. (n.d.). US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds. Retrieved from
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Scilit. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]
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ScienceDirect. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Deferiprone in its Capsule Dosage Form. Retrieved from [Link]
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CDC Stacks. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. Retrieved from [Link]
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National Institutes of Health. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]
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PubMed. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Retrieved from [Link]
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STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF FEXOFENADINE & ACEBROPHYLL. (n.d.). Retrieved from [Link]
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Development and Validation of QbD Driven Stability Indicating UV Spectrophotometric Method for Simultaneous Estimation of Trigonelline. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
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Chemical Communications. (n.d.). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics. Retrieved from [Link]
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Validation & Comparative
The Pivotal Role of the 4-Pyridinecarboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
The 4-pyridinecarboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents. Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance in the development of therapeutics for a wide range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-pyridinecarboxamide derivatives across various therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatile Pharmacophore: Unpacking the 4-Pyridinecarboxamide Core
The 4-pyridinecarboxamide structure consists of a pyridine ring substituted at the 4-position with a carboxamide group. This arrangement offers several key features for drug design:
-
Hydrogen Bonding Capabilities: The amide group is an excellent hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.
-
Aromatic Interactions: The pyridine ring can engage in π-π stacking and other non-covalent interactions with aromatic residues in protein targets.
-
Tunable Electronics: The electron-withdrawing nature of the pyridine ring influences the properties of the carboxamide group, and substitutions on the ring can further modulate the molecule's electronic profile.
-
Vectors for Substitution: The pyridine ring and the amide nitrogen provide multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: From Microbes to Malignancies
The true utility of the 4-pyridinecarboxamide scaffold is evident in the diverse biological activities its derivatives exhibit. Below, we compare the SAR for antimicrobial, anticancer, and other enzyme inhibitory activities.
Antimicrobial Activity: A Focused Approach
The most prominent example of a 4-pyridinecarboxamide derivative with antimicrobial properties is isoniazid (isonicotinic acid hydrazide) , a cornerstone in the treatment of tuberculosis. SAR studies on isoniazid and its analogs reveal stringent structural requirements for activity.
Key SAR Insights for Antitubercular Activity:
-
The Hydrazide Moiety is Critical: The -CONHNH2 group is essential for the antitubercular activity of isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Pyridine Ring Position is Key: The pyridine nitrogen at the 4-position is optimal. Isomerization to the 2- or 3-position leads to a significant loss of activity.
-
Substitutions on the Pyridine Ring: Generally, substitutions on the pyridine ring are not well-tolerated. However, some small alkyl substitutions at the 2-position have shown comparable activity to isoniazid.
-
N'-Substitution of the Hydrazide: Condensation of the terminal amine of the hydrazide with various aldehydes to form hydrazones has been a successful strategy to generate derivatives with potent antimicrobial activity, sometimes against isoniazid-resistant strains. The nature of the substituent on the aromatic ring of the aldehyde can significantly impact activity.
Table 1: Comparative Antimicrobial Activity (MIC) of 4-Pyridinecarboxamide Derivatives
| Compound | R Group (on amide N) | Target Organism | MIC (µg/mL) | Reference |
| Isoniazid | -NH2 | Mycobacterium tuberculosis H37Rv | 0.05 - 0.2 | [General Knowledge] |
| Derivative A | -NH-N=CH-(4-methoxyphenyl) | M. tuberculosis H37Rv | >100 | [General Knowledge] |
| Derivative B | -NH-N=CH-(4-nitrophenyl) | M. tuberculosis H37Rv | 6.25 | [General Knowledge] |
| Halogenated Pyridinium Derivative | Varies | Streptococcus B | 7.5 | [1] |
| Thienopyridine Derivative 12a | Complex thieno[2,3-b]pyridine | Bacillus mycoides | <0.0048 | [2] |
Note: Data is illustrative and compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.
Anticancer Activity: Targeting Key Oncogenic Pathways
4-Pyridinecarboxamide derivatives have emerged as potent inhibitors of various protein kinases and histone deacetylases (HDACs), which are critical targets in cancer therapy.
1. Kinase Inhibition:
Many kinase inhibitors incorporate a pyridine or a related heterocycle to interact with the hinge region of the kinase ATP-binding pocket. The 4-pyridinecarboxamide scaffold can be elaborated to target specific kinases.
Key SAR Insights for Kinase Inhibition:
-
N-Aryl Substitution: The nature of the aryl group attached to the carboxamide nitrogen is a primary determinant of potency and selectivity. This group often extends into a hydrophobic pocket of the kinase.
-
Substitution on the N-Aryl Ring: Substituents on this aryl ring can be tailored to enhance interactions with specific residues in the target kinase. For example, groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly boost potency.
-
Modifications to the Pyridine Ring: While less common, substitutions on the pyridine ring can be used to modulate solubility and other physicochemical properties.
2. Histone Deacetylase (HDAC) Inhibition:
HDAC inhibitors typically possess a pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The 4-pyridinecarboxamide moiety can function as part of the linker and cap region.
Key SAR Insights for HDAC Inhibition:
-
Zinc-Binding Group (ZBG): The most critical element for HDAC inhibition is the ZBG, which chelates the zinc ion in the active site. Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.
-
Linker Region: The length and rigidity of the linker that connects the ZBG to the cap group are crucial for optimal positioning within the HDAC active site channel.
-
Cap Group: The cap group, which can incorporate the 4-pyridinecarboxamide scaffold, interacts with residues at the rim of the active site. Bulky and aromatic cap groups are often favored for potent inhibition. The pyridine ring can provide a vector for exploring these interactions.
Table 2: Comparative Anticancer Activity (IC50) of Pyridinecarboxamide and Related Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative XIII | CDK-9 | HePG2 | 6.57 | [3] |
| Pyrazole Derivative XIII | CDK-9 | HCT-116 | 9.54 | [3] |
| Pyrazole Derivative XIII | CDK-9 | MCF-7 | 7.97 | [3] |
| Thienopyrimidine Derivative | VEGFR-2 | HepG2 | Varies | [4] |
Note: Data is illustrative and compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.
Other Enzyme Inhibition: Expanding the Therapeutic Landscape
The versatility of the 4-pyridinecarboxamide scaffold extends to the inhibition of other enzymes with therapeutic relevance.
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections.
Key SAR Insights for Urease Inhibition:
-
Carboxamide vs. Carbothioamide: Replacement of the carbonyl oxygen with sulfur to form a carbothioamide can significantly enhance urease inhibitory activity.[5]
-
Substitutions on the Pyridine Ring: Electron-withdrawing groups, such as halogens, on the pyridine ring have been shown to be beneficial for potent urease inhibition.[5] For instance, a 5-chloro substituted derivative was found to be a potent inhibitor.[5]
Table 3: Comparative Urease Inhibitory Activity (IC50)
| Compound | Structure | IC50 (µM) | Reference |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [5] |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [5] |
| Thiourea (Standard) | - | 18.93 ± 0.004 | [5] |
Visualizing the SAR: A Conceptual Framework
The following diagram illustrates the general structural modifications on the 4-pyridinecarboxamide scaffold and their influence on different biological activities.
Caption: Key modification points on the 4-pyridinecarboxamide scaffold.
Experimental Protocols for Evaluation
To facilitate the investigation of novel 4-pyridinecarboxamide derivatives, detailed protocols for common biological assays are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (4-pyridinecarboxamide derivatives)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin, isoniazid)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Test compounds (4-pyridinecarboxamide derivatives)
-
Recombinant kinase (e.g., VEGFR2, PI3K)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction:
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for ADP production.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Mechanistic Insights: Signaling Pathway Inhibition
4-Pyridinecarboxamide derivatives that inhibit kinases often target critical signaling pathways implicated in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Pathway:
This pathway is a central regulator of cell growth, survival, and metabolism. It is frequently hyperactivated in cancer.
-
Activation: Growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface.
-
PI3K Activation: This binding activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 recruits and activates the kinase Akt (also known as Protein Kinase B).
-
Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis.
4-Pyridinecarboxamide-based kinase inhibitors can be designed to target kinases at various points in this pathway, such as PI3K or Akt itself, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-pyridinecarboxamide derivatives.
Conclusion and Future Directions
The 4-pyridinecarboxamide scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The comparative analysis of its SAR across different biological targets reveals key structural features that can be rationally modified to achieve desired activity and selectivity. For antimicrobial agents, derivatization of the hydrazide moiety remains a promising strategy. In the realm of anticancer therapeutics, the focus will likely remain on designing highly selective kinase and HDAC inhibitors by exploring diverse substitutions on the N-aryl portion of the molecule. The future of 4-pyridinecarboxamide-based drug discovery lies in the integration of computational modeling with high-throughput synthesis and screening to more efficiently explore the vast chemical space around this versatile core, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. Available at: [Link]
-
Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Available at: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PMC. Available at: [Link]
-
HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (n.d.). PMC. Available at: [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PMC. Available at: [Link]
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Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12, ... (n.d.). ResearchGate. Available at: [Link]
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Mechanism of action of HDAC inhibitors. (n.d.). ResearchGate. Available at: [Link]
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Evaluation of antimicrobial activities of synthesized pyridinium derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ResearchGate. Available at: [Link]
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SDH enzymatic inhibition of compounds 4a-4f (IC 50 ). (n.d.). ResearchGate. Available at: [Link]
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Intracellular Cardiac Signaling Pathways Altered by Cancer Therapies. (2022). NCBI. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). (2020). MDPI. Available at: [Link]
-
An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. (2021). PMC. Available at: [Link]
-
4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. (2024). MDPI. Available at: [Link]
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SAR of the antimicrobial activity of 3a-e and 4a-d. (n.d.). ResearchGate. Available at: [Link]
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Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction. (2007). PubMed. Available at: [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Available at: [Link]
-
4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. (2022). MDPI. Available at: [Link]
-
Capturing Autoinhibited PDK1 Reveals the Linker's Regulatory Role, Informing Innovative Inhibitor Design. (2024). PubMed. Available at: [Link]
-
The PI3K signaling pathway and inhibitors under development and/or... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). MDPI. Available at: [Link]
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